4-Bromo-2-cyclopropylbenzoic acid
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Overview
Description
4-Bromo-2-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a cyclopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropylbenzoic acid typically involves the bromination of 2-cyclopropylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.
Oxidation Products: Derivatives such as benzoic acid or benzaldehyde.
Reduction Products: Alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Bromo-2-cyclopropylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyclopropyl groups influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
4-Bromo-2-chlorobenzoic acid: Similar structure with a chlorine atom instead of a cyclopropyl group.
4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom in place of the cyclopropyl group.
4-Bromo-2-methylbenzoic acid: Features a methyl group instead of the cyclopropyl group.
Uniqueness: 4-Bromo-2-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
4-bromo-2-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-8(10(12)13)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQPJKBACPMXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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